Welcome to the BenchChem Online Store!
molecular formula C8H8BrNO2 B8733819 Methyl 2-bromo-2-(pyridin-2-yl)acetate

Methyl 2-bromo-2-(pyridin-2-yl)acetate

Cat. No. B8733819
M. Wt: 230.06 g/mol
InChI Key: HAHVIAAMFJQISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729104B2

Procedure details

A stirred solution of methyl 2-pyridylacetate (10.0 g, 66.0 mmol), N-bromosuccinimide (13.0 g, 73.0 mmol) and 2,2′-azobisisobutyronitrile (0.50 g, 3.04 mmol) in carbon tetrachloride (120 mL) was irradiated with a sunlamp source for approximately 15 h. After filtration, the filtrate was concentrated in vacuo and the crude residue was purified by flash chromatography on silica gel (gradient elution; 5-10% EtOAc/hexane as eluent) to afford the title compound 5i.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9].[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC(=O)OC
Name
Quantity
13 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on silica gel (gradient elution; 5-10% EtOAc/hexane as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.